molecular formula C17H14N4O6 B11475948 7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11475948
M. Wt: 370.3 g/mol
InChI Key: HSXNVQVFXKVPGK-UHFFFAOYSA-N
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Description

7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that features a unique combination of functional groups, including amino, hydroxy, and nitrile groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: The synthesis begins with the preparation of the 4,7-dimethoxy-1,3-benzodioxole moiety. This can be achieved through the methoxylation of catechol followed by cyclization with formaldehyde.

    Pyrimidine Ring Construction: The next step involves the construction of the pyrimidine ring. This can be done by reacting the benzodioxole derivative with appropriate nitriles and amines under basic conditions.

    Cyclization and Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of alkylated amino derivatives.

Scientific Research Applications

7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound may inhibit the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
  • (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal

Uniqueness

7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its combination of functional groups and its pyrano[2,3-d]pyrimidine core structure. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H14N4O6

Molecular Weight

370.3 g/mol

IUPAC Name

7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C17H14N4O6/c1-23-9-3-7(12(24-2)14-13(9)25-6-26-14)10-8(4-18)15(19)27-17-11(10)16(22)20-5-21-17/h3,5,10H,6,19H2,1-2H3,(H,20,21,22)

InChI Key

HSXNVQVFXKVPGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C(=C(OC4=C3C(=O)NC=N4)N)C#N)OC)OCO2

Origin of Product

United States

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